4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one
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Overview
Description
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a quinoline core substituted with a thiophene ring and a pyridine moiety, making it a versatile scaffold for drug discovery and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction between a brominated quinoline derivative and a thiophene boronic acid.
Attachment of the Pyridine Moiety: The final step involves the nucleophilic substitution of a pyridine derivative with the quinoline-thiophene intermediate, typically using a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored as a potential drug candidate for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell signaling.
Pathways Involved: It may inhibit key enzymes or disrupt cellular pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring structure.
Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-hydroxyquinoline share the quinoline core.
Pyridine Derivatives: Compounds like 4-pyridinemethanol and 4-pyridinecarboxaldehyde share the pyridine moiety.
Uniqueness
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is unique due to its combination of three different heterocyclic rings, which provides a versatile scaffold for drug discovery and other applications. Its unique structure allows for diverse chemical modifications and potential interactions with various biological targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C19H14N2O2S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C19H14N2O2S/c22-19-17(16-6-3-11-24-16)18(14-4-1-2-5-15(14)21-19)23-12-13-7-9-20-10-8-13/h1-11H,12H2,(H,21,22) |
InChI Key |
MQEYVYXRZWJZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CS3)OCC4=CC=NC=C4 |
Origin of Product |
United States |
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